molecular formula C26H26N4O2S B11490878 2-(2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-methyl-1,3-benzoxazol-7-yl)-2H-benzotriazole

2-(2-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-methyl-1,3-benzoxazol-7-yl)-2H-benzotriazole

Cat. No.: B11490878
M. Wt: 458.6 g/mol
InChI Key: URUJIHNOTKCAEU-UHFFFAOYSA-N
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Description

2-[2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-METHYL-1,3-BENZOXAZOL-7-YL]-2H-1,2,3-BENZOTRIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including methoxy, methyl, and sulfanyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-METHYL-1,3-BENZOXAZOL-7-YL]-2H-1,2,3-BENZOTRIAZOLE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions

2-[2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-METHYL-1,3-BENZOXAZOL-7-YL]-2H-1,2,3-BENZOTRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the benzotriazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-METHYL-1,3-BENZOXAZOL-7-YL]-2H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-METHYL-1,3-BENZOXAZOL-7-YL]-2H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-METHYL-1,3-BENZOXAZOL-7-YL]-2H-1,2,3-BENZOTRIAZOLE include other heterocyclic compounds with similar functional groups, such as:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research .

Properties

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

7-(benzotriazol-2-yl)-2-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylsulfanyl]-5-methyl-1,3-benzoxazole

InChI

InChI=1S/C26H26N4O2S/c1-15(2)19-13-18(17(4)12-24(19)31-5)14-33-26-27-22-10-16(3)11-23(25(22)32-26)30-28-20-8-6-7-9-21(20)29-30/h6-13,15H,14H2,1-5H3

InChI Key

URUJIHNOTKCAEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)SCC5=CC(=C(C=C5C)OC)C(C)C

Origin of Product

United States

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